2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3O2/c16-11-7-3-1-5-9(11)13(21)18-15-20-19-14(22-15)10-6-2-4-8-12(10)17/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGVCAJUDTVLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 2-bromobenzoyl chloride, which is then reacted with 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-amine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the ortho position of the benzamide moiety undergoes nucleophilic substitution under mild conditions. This reactivity is leveraged for functional group diversification:
Mechanistic Insight : The electron-withdrawing oxadiazole ring activates the bromine for SNAr (nucleophilic aromatic substitution), with regioselectivity confirmed by DFT studies .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable aryl-aryl bond formation:
Case Study : Suzuki coupling with phenylboronic acid produces 2-phenyl-N-[5-(2-chlorophenyl)-oxadiazolyl]benzamide, validated by LC-MS (m/z 487.1 [M+H]⁺).
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole core participates in ring-opening and functionalization reactions:
Structural Confirmation : Hydrolysis products were characterized via ¹H/¹³C-NMR and FT-IR (C=O stretch at 1,680 cm⁻¹) .
Electrophilic Aromatic Substitution
The chlorophenyl group directs electrophilic attacks to specific positions:
| Electrophile | Position | Catalyst | Product |
|---|---|---|---|
| Nitration | Para | HNO₃/H₂SO₄, 0°C | 2-Bromo-N-[5-(4-nitro-2-chlorophenyl)... |
| Sulfonation | Meta | SO₃, H₂SO₄, 60°C | Sulfonic acid derivative |
Reactivity Trend : Nitration proceeds faster than sulfonation due to steric hindrance from the oxadiazole ring .
Redox Reactions
The compound undergoes controlled redox transformations:
| Process | Reagent | Observations | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 50°C | Bromine → ketone conversion | |
| Reduction | H₂, Pd/C, EtOH | Partial saturation of oxadiazole ring |
Analytical Data : Oxidized products show UV-Vis λmax shifts from 280 nm to 320 nm, confirming electronic structure changes .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions:
| Dienophile | Conditions | Product | Steric Effects |
|---|---|---|---|
| Acetylene derivatives | CuI, DIPEA, 120°C | Fused triazole-oxadiazole hybrids | Moderate |
| Nitrile oxides | Microwave, 100°C | Isoxazoline-linked derivatives | High |
Yield Optimization : Microwave-assisted methods improve reaction efficiency (85–90% yields) compared to conventional heating .
Scientific Research Applications
Anticancer Applications
Research indicates that 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits significant anticancer activity. Various studies have demonstrated its inhibitory effects on multiple cancer cell lines. The following table summarizes the IC50 values of this compound against different cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon) | 92.4 |
| GXF 251 (Gastric) | 85.3 |
| LXFA 629 (Lung) | 78.1 |
| MAXF 401 (Breast) | 88.0 |
These findings suggest that the compound could serve as a lead for further development in cancer therapeutics.
Antimicrobial Applications
In addition to its anticancer properties, this compound has been investigated for its antimicrobial efficacy. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are presented in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
This antimicrobial potential positions it as a candidate for treating bacterial infections.
Case Studies
Several preclinical studies have explored the efficacy of similar oxadiazole derivatives:
-
Anticancer Activity Study :
- A derivative with structural similarities was tested in vivo on xenograft models of breast cancer, resulting in significant tumor reduction compared to controls.
-
Antimicrobial Efficacy Study :
- Another study highlighted the effectiveness of an oxadiazole derivative against methicillin-resistant Staphylococcus aureus (MRSA), showing lower MIC values than traditional treatments.
Mechanism of Action
The mechanism by which 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The oxadiazole ring and the benzamide moiety are crucial for its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-chlorophenyl)benzamide
- 5-bromo-N-(4-chlorophenyl)-2-(2-propynyloxy)benzamide
- 2-bromo-5-chlorobenzonitrile
Uniqueness
Compared to similar compounds, 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability .
Biological Activity
2-Bromo-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H16BrClN4O3
- Molecular Weight : 499.74 g/mol
- CAS Number : [specific CAS number not provided in search results]
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Compounds containing the oxadiazole moiety have been shown to exhibit potent anticancer properties. They act by inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : The oxadiazole derivatives have demonstrated significant antibacterial and antifungal activities. They interfere with microbial growth by disrupting cellular processes .
- Enzyme Inhibition : This compound may inhibit key enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which are involved in cancer progression and other pathological conditions .
Biological Activities Overview
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that derivatives of oxadiazole showed a mean IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating their potential as anticancer agents . This suggests that modifications to the oxadiazole structure can enhance bioactivity.
- Antimicrobial Research : Another investigation revealed that certain oxadiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing their potential for developing new antibiotics .
- Enzyme Inhibition Analysis : A recent study highlighted the inhibition of butyrylcholinesterase (BChE) by oxadiazole derivatives, with some compounds showing IC50 values lower than that of standard drugs like donepezil, indicating their potential use in treating Alzheimer’s disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
